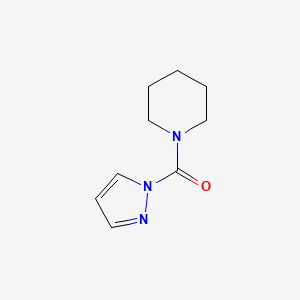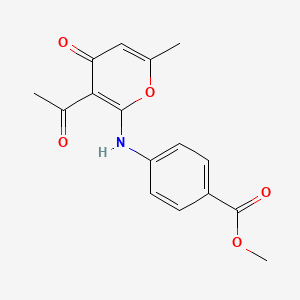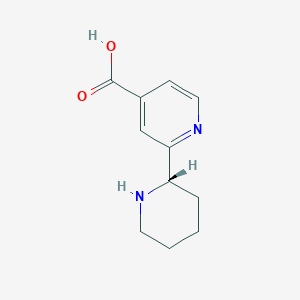
6-(3,4-Dimethoxyphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetrazine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE is a complex organic compound characterized by its unique tetrahydro-1,2,4,5-tetraazinyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent introduction of the hydrosulfide group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The hydrosulfide group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Shares the dimethoxyphenyl group but differs in its quinoline structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains the dimethoxyphenyl group but has a different overall structure.
Uniqueness
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE is unique due to its tetrahydro-1,2,4,5-tetraazinyl core, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Propriétés
Formule moléculaire |
C10H14N4O2S |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
6-(3,4-dimethoxyphenyl)-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C10H14N4O2S/c1-15-7-4-3-6(5-8(7)16-2)9-11-13-10(17)14-12-9/h3-5,9,11-12H,1-2H3,(H2,13,14,17) |
Clé InChI |
IRFZFFXLVMBMTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2NNC(=S)NN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid](/img/structure/B15087831.png)









![2-Butyl-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087906.png)

